

# Application Note: Quantification of Filgotinib in Plasma Samples by HPLC

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#### Introduction

**Filgotinib** (FLG) is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of inflammatory conditions such as rheumatoid arthritis and ulcerative colitis.[1][2] The JAK-STAT signaling pathway is critical in the downstream signaling of cytokines that drive autoimmune diseases.[2] By selectively inhibiting JAK1, **Filgotinib** modulates this pathway to reduce inflammation. Accurate quantification of **Filgotinib** and its active metabolite (GS-829845) in plasma is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and dose-response relationship analysis in clinical and preclinical research.[1][3]

This document provides detailed protocols for the quantification of **Filgotinib** in plasma samples using both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

# **Signaling Pathway**

The diagram below illustrates the simplified JAK1/STAT signaling pathway and the mechanism of action for **Filgotinib**.





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Caption: Simplified JAK1/STAT signaling pathway inhibited by Filgotinib.

## **Analytical Methods and Protocols**

Two primary methods are detailed: an HPLC-UV method suitable for routine analysis and a more sensitive LC-MS/MS method for applications requiring lower detection limits.

## **Materials and Reagents**

- Filgotinib reference standard
- Internal Standard (IS): Tofacitinib for HPLC-UV[2][4][5], Deuterated Filgotinib or Veliparib for LC-MS/MS[3][6]
- HPLC or LC-MS grade Acetonitrile and Methanol
- Ammonium Acetate
- Formic Acid
- Ethyl Acetate
- Water (Ultrapure)
- Control human or animal plasma (with appropriate anticoagulant like lithium heparin)[3]

## **Preparation of Stock and Working Solutions**

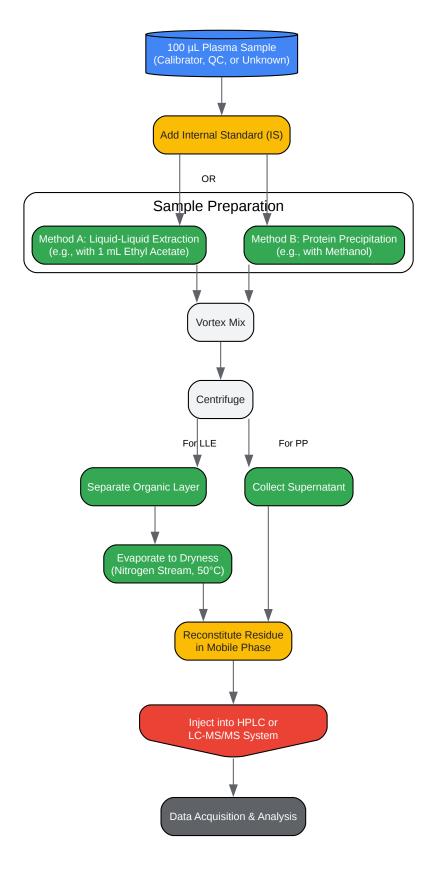


- Primary Stock Solutions (1.0 mg/mL): Prepare separate primary stock solutions for
   Filgotinib and the Internal Standard (IS) by dissolving the appropriate amount in a suitable solvent (e.g., Methanol:Water 80:20, v/v or DMSO).[2][7] Store at -20°C.[2]
- Working Solutions: Prepare working solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the primary stock solutions with the appropriate solvent (e.g., Methanol:Water).[2]
- Calibration and QC Sample Preparation: Spike blank plasma with the corresponding working solutions to achieve the final desired concentrations for the calibration curve and QC samples (Low, Medium, High).[2]

## **Experimental Workflow and Sample Preparation**

The general workflow involves extracting **Filgotinib** and the IS from the plasma matrix before chromatographic analysis. Two common extraction methods are presented below.





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Caption: General experimental workflow for plasma sample preparation.



#### Protocol 3.3.1: Liquid-Liquid Extraction (LLE)[2][4][5]

- To 100 μL of plasma sample, add the internal standard.
- Add 1.0 mL of ethyl acetate as the extraction solvent.
- Vortex the mixture for approximately 5-10 minutes.
- Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the layers.
- Transfer the upper organic layer (~850 μL) to a clean tube.[2]
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[2]
- Reconstitute the residue in 200  $\mu$ L of the mobile phase and inject a portion (e.g., 25  $\mu$ L) into the chromatography system.[2]

#### Protocol 3.3.2: Protein Precipitation (PP)[1][8]

- To 50 μL of plasma sample, add the internal standard.
- Add methanol (typically in a 3:1 or 4:1 ratio to plasma volume) to precipitate plasma proteins.
   [1][8]
- Vortex the mixture vigorously for about 1-2 minutes.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Collect the clear supernatant and inject it directly or after evaporation and reconstitution into the chromatography system.

## **Chromatographic Conditions**

The following tables summarize the conditions for both HPLC-UV and LC-MS/MS methods based on published literature.

Table 1: HPLC & LC-MS/MS Chromatographic Conditions



| Parameter            | HPLC-UV<br>Method[2][4][5]   | LC-MS/MS Method<br>(Example 1)[1][8]                           | LC-MS/MS Method<br>(Example 2)[9]   |
|----------------------|--|--|---|
| Column               | Hypersil Gold C18  | Shim-pack Scepter<br>C18-120                                   | Gemini C18  |
| Mobile Phase         | Isocratic: 10 mM<br>Ammonium Acetate<br>(pH 4.5) and<br>Acetonitrile (70:30,<br>v/v) | Gradient: Water and<br>Methanol, both with<br>0.1% Formic Acid | Isocratic: 0.2% Formic<br>Acid in Water and<br>Acetonitrile (20:80,<br>v/v) |
| Flow Rate            | 0.8 mL/min   | 0.2 mL/min   | 0.9 mL/min  |
| Injection Volume     | 25 μL  | Not Specified  | Not Specified   |
| Total Run Time       | 10 min   | Not Specified  | ~2.5 min  |
| Detector             | UV   | QTRAP 4500 Mass<br>Spectrometer                                | Tandem Mass<br>Spectrometry   |
| UV Wavelength        | 300 nm   | N/A  | N/A   |
| Ionization Mode      | N/A  | Positive Electrospray<br>(ESI+)                                | Positive Electrospray<br>(ESI+)   |
| Monitored Ions (m/z) | N/A  | Not Specified  | Filgotinib: 426.3 → 291.3IS (Tofacitinib): 313.2 → 149.2                    |

# **Method Validation Summary**

The performance of these methods has been validated according to regulatory guidelines. Key quantitative data are summarized below.

Table 2: Summary of Method Validation Parameters



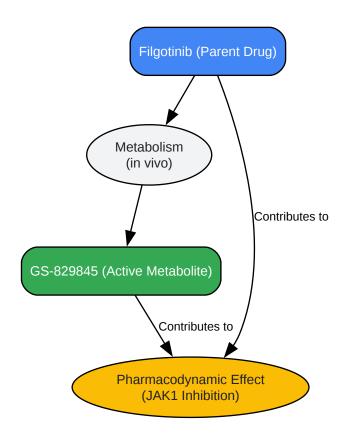
| Parameter                      | HPLC-UV<br>Method[2][4][5]  | LC-MS/MS Method<br>(Human Plasma)[1]<br>[8] | LC-MS/MS Method<br>(Rat Plasma)[9]   |
|--------------------------------|---|---|--|
| Linearity Range                | 0.05 - 5.00 μg/mL (50<br>- 5000 ng/mL)  | 2.5 - 50 ng/mL                              | 0.78 - 1924 ng/mL  |
| Correlation (r²)               | ≥ 0.992   | Not Specified                               | Not Specified  |
| LLOQ                           | 0.05 μg/mL (50<br>ng/mL)  | 2.5 ng/mL                                   | 0.78 ng/mL   |
| Retention Time<br>(Filgotinib) | 5.56 min  | Not Specified                               | ~1.31 min  |
| Retention Time (IS)            | 4.28 min (Tofacitinib)  | Not Specified                               | ~0.89 min (Tofacitinib)  |
| Intra-day Precision<br>(%CV)   | Within acceptable limits  | Within 11.4%                                | Within acceptable limits   |
| Inter-day Precision<br>(%CV)   | Within acceptable limits  | Within 13.9%                                | Within acceptable limits   |
| Intra-day Accuracy (%)         | Within acceptable limits  | Within 11.4%                                | Within acceptable limits   |
| Inter-day Accuracy (%)         | Within acceptable limits  | Within 13.9%                                | Within acceptable limits   |
| Stability                      | Stable on bench-top, in auto-sampler, after 3 freeze/thaw cycles, and long-term at -80°C. | Consistent and reproducible.                | Stable on bench-top (6h), in auto-sampler (21h), after 3 freeze/thaw cycles, and for 1 month at -80°C. |

# **Parent Drug and Metabolite Relationship**

**Filgotinib** is metabolized in the body to a primary active metabolite, GS-829845. This metabolite also contributes to the overall therapeutic effect.[1] Methods designed for clinical



applications should ideally quantify both the parent drug and this active metabolite simultaneously.[1][8]



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Caption: Relationship between Filgotinib and its active metabolite.

### Conclusion

The HPLC-UV and LC-MS/MS methods described provide robust and reliable options for the quantification of **Filgotinib** in plasma. The HPLC-UV method is simple and suitable for studies with expected concentrations in the  $\mu$ g/mL range.[2][4] The LC-MS/MS method offers significantly higher sensitivity, making it the preferred choice for clinical pharmacokinetics and TDM where lower concentrations are expected.[1][9] Proper validation of the chosen method is critical to ensure data accuracy and reproducibility.

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